synthesis methods for 3-Amino-5-phenylpyrazole
synthesis methods for 3-Amino-5-phenylpyrazole
An In-depth Technical Guide to the Synthesis of 3-Amino-5-phenylpyrazole
Executive Summary
3-Amino-5-phenylpyrazole is a highly valuable heterocyclic compound, serving as a critical building block in the development of pharmaceuticals and agrochemicals.[1][2][3] Its pyrazole core, substituted with both an amino and a phenyl group, imparts a unique reactivity profile that is leveraged in the synthesis of a wide array of bioactive molecules, including anti-inflammatory, analgesic, and anticancer agents.[1][4] This guide provides a comprehensive overview of the principal synthetic methodologies for obtaining 3-Amino-5-phenylpyrazole, designed for researchers, medicinal chemists, and process development scientists. We will delve into three robust synthetic routes: the condensation of β-ketonitriles with hydrazine, the cyclization of chalcone derivatives, and the ring transformation of isothiazoles. Each method is presented with a detailed reaction mechanism, a step-by-step experimental protocol, practical field-proven insights, and a comparative analysis to guide the selection of the most appropriate route for a given research or development objective.
Introduction: The Significance of the Aminopyrazole Scaffold
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, renowned for its metabolic stability and its ability to act as a versatile pharmacophore.[4][5] The introduction of an amino group, particularly in the C3 or C5 position, provides a crucial hydrogen bond donor and a nucleophilic site for further chemical elaboration.[6] 3-Amino-5-phenylpyrazole (CAS: 1572-10-7) embodies these features, making it a sought-after intermediate for constructing more complex heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines.[6][7][8] Its derivatives have found applications as kinase inhibitors, antibacterial agents, and crop protection agents, underscoring the importance of efficient and scalable synthetic access to this core structure.[1][4]
Synthetic Route 1: Condensation of Benzoylacetonitrile with Hydrazine
This is arguably the most direct and widely employed method for synthesizing 3-Amino-5-phenylpyrazole. The strategy relies on the classical Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-difunctional compound—in this case, a β-ketonitrile—with hydrazine.[9][10] The nitrile group serves as a masked carboxylic acid equivalent that, upon cyclization, yields an enamine, which tautomerizes to the stable amino-pyrazole.
Reaction Scheme
Benzoylacetonitrile + Hydrazine Hydrate → 3-Amino-5-phenylpyrazole
Reaction Mechanism
The reaction is initiated by the nucleophilic attack of a nitrogen atom from hydrazine onto the electrophilic carbonyl carbon of benzoylacetonitrile. This forms a transient hydrazone intermediate. Subsequently, the second nitrogen atom of the hydrazine moiety performs an intramolecular nucleophilic attack on the carbon of the nitrile group. This cyclization step is followed by tautomerization and aromatization, likely facilitated by the elimination of a water molecule, to yield the stable 3-Amino-5-phenylpyrazole ring system. The regioselectivity is well-defined in this case, as the initial attack on the ketone is sterically and electronically favored over an attack on the nitrile.
Experimental Protocol: Step-by-Step
-
Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzoylacetonitrile (14.5 g, 0.1 mol) in ethanol (100 mL).
-
Hydrazine Addition: To the stirred solution, add hydrazine hydrate (6 mL, ~0.12 mol) dropwise at room temperature. The addition is mildly exothermic.
-
Reaction Reflux: Heat the reaction mixture to reflux (approximately 80-85°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Product Isolation: After completion, allow the mixture to cool to room temperature and then place it in an ice bath for 1 hour to facilitate precipitation.
-
Filtration and Washing: Collect the resulting solid precipitate by vacuum filtration. Wash the filter cake with a small amount of ice-cold ethanol (2 x 20 mL) to remove soluble impurities.
-
Purification: The crude product can be purified by recrystallization from ethanol or an ethanol/water mixture to yield 3-Amino-5-phenylpyrazole as a white to off-white crystalline solid.[11]
Workflow Diagram
Caption: Workflow for the synthesis of 3-Amino-5-phenylpyrazole from benzoylacetonitrile.
Field-Proven Insights & Troubleshooting
-
Choice of Hydrazine: Hydrazine hydrate is typically sufficient and safer to handle than anhydrous hydrazine. The presence of water does not significantly impede the reaction.
-
Solvent System: Ethanol is an excellent choice as it solubilizes the starting material and allows for a convenient reflux temperature. Other alcohols like isopropanol can also be used.
-
Controlling Exotherm: For larger-scale reactions, the initial addition of hydrazine hydrate should be performed in an ice bath to control the exotherm and prevent side reactions.
-
Purity Issues: The primary impurity is often unreacted benzoylacetonitrile. A thorough wash with cold ethanol is crucial. If the product appears oily or discolored, a second recrystallization may be necessary.
Synthetic Route 2: From Chalcones via Pyrazoline Intermediates
An alternative approach involves the reaction of an α,β-unsaturated ketone, specifically a chalcone, with hydrazine.[9][12] This reaction typically forms a pyrazoline intermediate, which must then be oxidized to the aromatic pyrazole. This multi-step process offers flexibility in substrate scope but requires an additional oxidation step.
Reaction Scheme
Step 1: Benzaldehyde + Acetophenone → Benzalacetophenone (Chalcone) Step 2: Benzalacetophenone + Hydrazine → 5-phenyl-3-phenyl-4,5-dihydropyrazol-3-amine (Pyrazoline) Step 3: Pyrazoline Intermediate --[Oxidation]--> 3-Amino-5-phenylpyrazole
Note: This route traditionally yields a di-phenyl pyrazole. To obtain the target molecule, a modified starting material like benzoylacrylonitrile would be needed, which follows a similar principle to Route 1. However, the classical chalcone route illustrates a fundamental pyrazole synthesis pathway. For the purpose of this guide, we will describe the synthesis from a chalcone precursor that leads to a related structure to demonstrate the methodology. The reaction of chalcones with hydrazine is a well-established method for creating the pyrazole core.[13]
Reaction Mechanism
The synthesis begins with a Claisen-Schmidt condensation to form the chalcone.[12] In the second stage, hydrazine reacts with the chalcone. The initial step is a Michael addition of hydrazine to the β-carbon of the unsaturated system. This is followed by an intramolecular cyclization via condensation between the remaining -NH2 group and the carbonyl, forming the five-membered pyrazoline ring. The final step requires an oxidant (e.g., bromine, air/DMSO) to introduce a double bond and aromatize the ring to the stable pyrazole.[14]
Experimental Protocol: Step-by-Step
-
Chalcone Synthesis: Prepare benzalacetophenone (chalcone) via the base-catalyzed Claisen-Schmidt condensation of benzaldehyde and acetophenone in ethanol.
-
Pyrazoline Formation: Dissolve the purified chalcone (20.8 g, 0.1 mol) in glacial acetic acid (80 mL) in a round-bottom flask. Add hydrazine hydrate (6 mL, ~0.12 mol) and reflux the mixture for 8 hours.
-
Isolation of Pyrazoline: Cool the reaction mixture and pour it into a beaker of ice water (400 mL). The pyrazoline intermediate will precipitate. Filter, wash with water, and dry.
-
Oxidation to Pyrazole: Suspend the crude pyrazoline in a suitable solvent like DMSO. Heat the mixture under an oxygen atmosphere or introduce a chemical oxidant like bromine in acetic acid to facilitate aromatization.
-
Work-up and Purification: Following oxidation, neutralize the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer, dry it over sodium sulfate, and concentrate it under reduced pressure. Purify the final product by column chromatography or recrystallization.
Workflow Diagram
Caption: General workflow for pyrazole synthesis from a chalcone precursor.
Field-Proven Insights & Troubleshooting
-
Oxidation Step: The oxidation of the pyrazoline is the critical step. Over-oxidation can lead to degradation, while under-oxidation results in an impure product. Using DMSO with heating under air is a relatively benign method.[14]
-
Regioselectivity: The reaction of substituted chalcones with hydrazine can lead to regioisomers. The choice of solvent and reaction conditions can influence the outcome.
-
Applicability: While a powerful method for substituted pyrazoles, this route is less direct for the specific target, 3-Amino-5-phenylpyrazole, compared to Route 1. It is more suited for creating di-aryl or tri-aryl substituted pyrazoles.
Synthetic Route 3: Ring Transformation of 3-Amino-5-phenylisothiazole
This specialized method involves the conversion of a pre-existing five-membered heterocycle, isothiazole, into a pyrazole. The reaction is driven by the nucleophilic attack of hydrazine, which displaces the sulfur atom and re-configures the ring. This method has been explicitly reported for the synthesis of 3-Amino-5-phenylpyrazole.[8][15][16]
Reaction Scheme
3-Amino-5-phenylisothiazole + Hydrazine → 3-Amino-5-phenylpyrazole
Reaction Mechanism
The mechanism involves the nucleophilic attack of hydrazine on the C5 position of the isothiazole ring, which is activated by the phenyl group. This leads to the opening of the isothiazole ring. The resulting intermediate then undergoes intramolecular cyclization by the attack of the terminal nitrogen of the hydrazine moiety onto the carbon of the original cyano or imino group, with subsequent elimination of a sulfur-containing species (e.g., H₂S) to form the thermodynamically stable pyrazole ring.
Experimental Protocol: Step-by-Step
-
Reaction Setup: In a sealed tube or a flask equipped for high-temperature reflux, combine 3-amino-5-phenylisothiazole (1.76 g, 0.01 mol) with anhydrous hydrazine (10 mL).
-
Heating: Heat the mixture to a high temperature (e.g., 120-140°C) for several hours. The reaction time is dependent on the specific substrate and temperature.[16]
-
Monitoring: Monitor the disappearance of the starting material by TLC or GC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully add water to quench any remaining hydrazine and to precipitate the product.
-
Isolation and Purification: Collect the solid product by filtration. Wash thoroughly with water. The crude product can then be purified by recrystallization from a suitable solvent like ethanol.
Workflow Diagram
Caption: Workflow for the synthesis via isothiazole ring transformation.
Field-Proven Insights & Troubleshooting
-
Safety: Anhydrous hydrazine is highly toxic and reactive. This reaction must be performed in a well-ventilated fume hood with appropriate personal protective equipment. The use of a sealed tube requires a blast shield.
-
Starting Material: The primary limitation of this route is the availability of the substituted isothiazole starting material, which may itself require a multi-step synthesis.
-
Yield and Purity: When the starting material is available, this method can provide good yields of the desired product directly, often with high purity after recrystallization.[16]
Comparative Analysis of Synthetic Routes
| Parameter | Route 1: β-Ketonitrile | Route 2: Chalcone | Route 3: Isothiazole Ring Transformation |
| Starting Materials | Readily available (Benzoylacetonitrile) | Readily available (Benzaldehyde, Acetophenone) | Specialized; may require synthesis |
| Number of Steps | 1 | 2-3 (Chalcone synth. + cyclization + oxidation) | 1 (from isothiazole) |
| Reaction Conditions | Moderate (Reflux in ethanol) | Varied (Base/Acid catalysis, heating, oxidation) | Harsh (High temperature, anhydrous hydrazine) |
| Typical Yield | Good to Excellent | Moderate to Good | Good |
| Scalability | High | Moderate | Low to Moderate (due to safety/conditions) |
| Key Advantage | Direct, efficient, and scalable | Versatile for diverse pyrazole analogues | Direct conversion to the target molecule |
| Key Disadvantage | Less flexible for substitution patterns | Indirect; requires an oxidation step | Hazardous reagents; starting material availability |
Conclusion
The synthesis of 3-Amino-5-phenylpyrazole can be effectively achieved through several strategic pathways. The condensation of benzoylacetonitrile with hydrazine stands out as the most direct, efficient, and scalable method for laboratory and potential industrial-scale production. The route proceeding through a chalcone intermediate, while less direct for this specific target, highlights a fundamental and versatile strategy for building a wide range of substituted pyrazoles. Finally, the ring transformation of an isothiazole precursor offers a niche but effective route when the starting material is accessible. The selection of a particular method will ultimately be guided by the specific project requirements, including scale, available starting materials, safety considerations, and desired purity.
References
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. Retrieved from [Link]
-
Synthesis of Pyrazoles via Electrophilic Cyclization. (n.d.). The Journal of Organic Chemistry. Retrieved from [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. Retrieved from [Link]
-
Synthesis of pyrazoles via electrophilic cyclization. (2011). PubMed. Retrieved from [Link]
-
Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Synthesis of Pyrazoles via Electrophilic Cyclization of Alkynes Containing Thiophene. (2016). ResearchGate. Retrieved from [Link]
-
3-Amino-5-phenylpyrazole (98%). (n.d.). Amerigo Scientific. Retrieved from [Link]
-
Approaches towards the synthesis of 5-aminopyrazoles. (2011). National Institutes of Health. Retrieved from [Link]
-
NOVEL SYNTHESIS OF BIOACTIVE PYRAZOLINE DERIVATIVES THROUGH REACTIVE CHALCONES. (n.d.). IJRPC. Retrieved from [Link]
-
3-Amino-5-phenylpyrazole. (n.d.). MySkinRecipes. Retrieved from [Link]
-
Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. (n.d.). MDPI. Retrieved from [Link]
- 3-Amino-5-phenylpyrazole. (n.d.). Unknown Source. Retrieved from [https://anovatas.com/products/3-amino-5-phenylpyrazole]
-
Pyrazolyl amide-chalcones conjugates: Synthesis and antikinetoplastid activity. (n.d.). National Institutes of Health. Retrieved from [Link]
-
3(5)-aminopyrazole. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). National Institutes of Health. Retrieved from [Link]
-
Notes- 3-Amino-4-phenylpyrazole as an Intermediate. (n.d.). The Journal of Organic Chemistry. Retrieved from [Link]
-
PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation. (n.d.). ResearchGate. Retrieved from [Link]
-
Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (n.d.). MDPI. Retrieved from [Link]
-
Synthesis, characterization and antimicrobial study of some pyrazole compounds derived from chalcone. (n.d.). Scholars Research Library. Retrieved from [Link]
-
Pyrazolyl amide-chalcones conjugates: Synthesis and antikinetoplastid activity. (n.d.). PubMed. Retrieved from [Link]
- Process for the preparation of 3-amino-5-methylpyrazole. (n.d.). Google Patents.
-
3-Amino-5-phenylpyrazole | C9H9N3. (n.d.). PubChem. Retrieved from [Link]
- Process for producing 5-amino-3-methylpyrazole. (n.d.). Google Patents.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 3-Amino-5-phenylpyrazole [myskinrecipes.com]
- 3. hurawalhi.com [hurawalhi.com]
- 4. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]
- 6. mdpi.com [mdpi.com]
- 7. 3-Amino-5-phenylpyrazole 98 1572-10-7 [sigmaaldrich.com]
- 8. 3-氨基-5-苯基吡唑 98% | Sigma-Aldrich [sigmaaldrich.com]
- 9. mdpi.com [mdpi.com]
- 10. jk-sci.com [jk-sci.com]
- 11. Page loading... [guidechem.com]
- 12. ijrpc.com [ijrpc.com]
- 13. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 14. Pyrazole synthesis [organic-chemistry.org]
- 15. 3-Amino-5-phenylpyrazole (98%) - Amerigo Scientific [amerigoscientific.com]
- 16. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
3-Aminopyrazole